5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole

Enzymology Carbonic Anhydrase Inhibition Pharmacology

Quantifying azosemide's active M1 metabolite in biological matrices demands a structurally authentic reference standard, as generic loop diuretics like furosemide lack the critical tetrazole bioisostere and exhibit different carbonic anhydrase inhibition profiles. This compound (CAS 82212-14-4) is the definitive analytical standard for accurate LC-MS/MS quantification, eliminating uncontrolled variables in pharmacokinetic and target-engagement studies. • Enables precise metabolite profiling and bioavailability assessment of azosemide. • Serves as a carboxylic acid bioisostere benchmark for SAR-driven drug optimization. • Guaranteed >98% HPLC purity; available in ready-to-ship research quantities with global delivery.

Molecular Formula C7H7ClN6O2S
Molecular Weight 274.69 g/mol
CAS No. 82212-14-4
Cat. No. B1278236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
CAS82212-14-4
Molecular FormulaC7H7ClN6O2S
Molecular Weight274.69 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C2=NNN=N2
InChIInChI=1S/C7H7ClN6O2S/c8-4-2-5(9)3(7-11-13-14-12-7)1-6(4)17(10,15)16/h1-2H,9H2,(H2,10,15,16)(H,11,12,13,14)
InChIKeyOKHJHVJXPHYALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole (CAS 82212-14-4): A Tetrazole Bioisostere and Key Metabolite in Loop Diuretic Pharmacology


5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole (CAS: 82212-14-4) is the primary active metabolite (M1) of the sulfonamide loop diuretic azosemide . Unlike its parent drug, this compound is a substituted phenyltetrazole derivative that acts as a tetrazole bioisostere of a carboxylic acid group . This structural feature is a key differentiator from other loop diuretics like furosemide and bumetanide, as it alters its permeability and potential off-target activity profiles. The compound is frequently employed in pharmaceutical research as a reference standard for metabolite analysis and in studies exploring the structure-activity relationships of tetrazole-containing diuretics .

Why 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole (CAS 82212-14-4) Cannot Be Interchanged with Generic Loop Diuretics


Direct substitution of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole with generic loop diuretics like furosemide is not scientifically justified due to fundamental structural and functional divergences. The replacement of a carboxylic acid group with a tetrazole ring in this compound fundamentally alters its physicochemical properties, leading to a different profile of passive membrane permeability and enzyme inhibition . This tetrazole bioisostere is responsible for a distinct spectrum of activity against carbonic anhydrase isoforms , and its lack of a carboxylic acid group has been proposed to enhance its ability to cross biological membranes compared to carboxylic acid-containing diuretics . Consequently, substituting this compound for other loop diuretics in research applications—particularly those investigating extra-renal targets or metabolite-specific effects—would introduce uncontrolled variables and yield non-comparable results.

Quantitative Evidence of Differentiation for 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole (CAS 82212-14-4) Against Comparators


In Vitro Carbonic Anhydrase Isoform Inhibition: A Divergent Profile from Furosemide

The tetrazole-containing parent drug, azosemide, exhibits a different inhibition profile across human carbonic anhydrase (hCA) isoforms compared to the carboxylic acid-containing diuretic furosemide, a difference attributed to the tetrazole bioisostere . While both compounds show high nanomolar potency against hCA I and II, azosemide demonstrates significantly greater inhibitory potency against hCA VII, a finding that may explain its unique therapeutic potential. The structural divergence between the compounds leads to a distinct binding mode within the enzyme active site, as confirmed by X-ray crystallography .

Enzymology Carbonic Anhydrase Inhibition Pharmacology

Potassium-Sparing Effect in a Human Pharmacodynamic Study

In a direct head-to-head comparison in normal human subjects, a 40 mg dose of azosemide resulted in statistically less potassium excretion than an equivalent 40 mg dose of furosemide . This was a key differentiating finding, as no significant difference was observed in the overall volume, sodium, or chloride excretion between the two drugs at any of the tested doses (20, 40, and 80 mg).

Clinical Pharmacology Diuretics Electrolyte Excretion

Potency Superiority of Intravenous Administration Compared to Furosemide

A comparative review of pharmacokinetic and pharmacodynamic data reveals a critical route-dependent difference in potency between azosemide and furosemide. While oral administration yields similar diuretic effects, intravenous (IV) administration of azosemide is markedly more potent . This is a key differentiator for studies exploring parenteral diuretic therapy.

Pharmacokinetics Pharmacodynamics Loop Diuretics

Enhanced Passive Membrane Permeability Predicted by Structural Features

The structural feature of a tetrazole ring replacing a carboxylic acid group in azosemide (and its M1 metabolite) is a key differentiator from diuretics like furosemide and bumetanide. This bioisosteric replacement has been proposed to enhance passive diffusion across biomembranes . This physicochemical advantage is a direct consequence of the target compound's chemical structure and has implications for its ability to reach extra-renal targets.

Medicinal Chemistry Physicochemical Properties Drug Design

Validated Research Applications for 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole (CAS 82212-14-4)


Pharmacokinetic and Metabolite Profiling Studies

This compound is the ideal reference standard for studies investigating the metabolism and pharmacokinetics of azosemide. Given azosemide's significant first-pass metabolism to this M1 metabolite , accurate quantification of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in biological samples is essential for establishing bioavailability, clearance, and exposure-response relationships. Its use ensures analytical rigor and comparability across studies.

Structure-Activity Relationship (SAR) Studies for Tetrazole Bioisosteres

As a classic example of a carboxylic acid bioisostere, this compound is a crucial tool in medicinal chemistry for exploring the impact of this replacement on potency, selectivity, and pharmacokinetic behavior . Researchers can use it as a benchmark to compare new chemical entities, understand the contribution of the tetrazole moiety to target engagement (e.g., with carbonic anhydrase isoforms), and optimize drug candidates for improved properties .

Investigations into Extra-Renal Diuretic Targets

The evidence that azosemide exhibits a distinct carbonic anhydrase inhibition profile compared to furosemide supports the use of this compound and its analogs in exploring non-renal targets of diuretics . Specifically, the higher potency against the hCA VII isoform provides a rationale for its inclusion in studies focused on neurological conditions like epilepsy, where hCA VII is a potential therapeutic target.

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